3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid chemical properties
3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid
Introduction and Overview
This guide provides a comprehensive technical overview of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid. This class of molecules is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the biaryl scaffold and fluorine substituents. Biaryl structures are privileged motifs in numerous pharmaceuticals, while fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This document outlines the compound's predicted physicochemical properties, a robust synthetic pathway, expected analytical characteristics, and potential applications.
Chemical Structure and Nomenclature
The molecule consists of a benzoic acid core functionalized with a fluorine atom at the 3-position and a 4-fluoro-3-methylphenyl group at the 4-position.
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IUPAC Name: 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid
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Molecular Formula: C₁₄H₁₀F₂O₂
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Molecular Weight: 248.23 g/mol
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CAS Number: Not available (As of early 2026)
The presence of two distinct fluorinated phenyl rings linked by a C-C bond defines it as a difluorinated biaryl compound.
Physicochemical Properties
While experimental data for this specific molecule is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Computed Molecular Properties
The following table summarizes key computed properties, which are crucial for predicting the compound's behavior in various chemical and biological systems.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 248.23 g/mol | Adheres to Lipinski's Rule of Five, suggesting potential oral bioavailability. |
| XLogP3 | 3.6 | Indicates moderate lipophilicity, which influences membrane permeability and solubility.[3] |
| Hydrogen Bond Donors | 1 (from -COOH) | Participates in interactions with biological targets.[3] |
| Hydrogen Bond Acceptors | 4 (2 from -O, 2 from -F) | Influences solubility and receptor binding.[3] |
| Polar Surface Area | 37.3 Ų | Affects transport properties and blood-brain barrier penetration.[3] |
Predicted Solubility
The compound is expected to be poorly soluble in water but should exhibit good solubility in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, and ethyl acetate.[4] The acidic nature of the carboxylic acid group means its solubility in aqueous media will be pH-dependent; it will be significantly more soluble in alkaline solutions (pH > 8) due to the formation of the carboxylate salt.[2]
Synthesis and Purification
The most logical and industrially scalable approach for constructing the biaryl scaffold of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild reaction conditions, and excellent yields.[7]
Retrosynthetic Analysis and Strategy Selection
The C-C bond between the two phenyl rings is the key disconnection point. The synthesis can be achieved by coupling a boronic acid (or boronate ester) derivative of one ring with a halide (typically bromide or iodide) of the other. For this target, a practical approach involves coupling 4-bromo-3-fluorobenzoic acid with (4-fluoro-3-methylphenyl)boronic acid.
Causality for Strategy Selection:
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Availability of Precursors: The required starting materials, a brominated benzoic acid and a substituted phenylboronic acid, are either commercially available or can be synthesized via well-established methods.
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Reaction Robustness: The Suzuki-Miyaura coupling is one of the most reliable methods for biaryl synthesis, minimizing the risk of failure and simplifying process optimization.[5]
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Functional Group Compatibility: The reaction conditions are compatible with the carboxylic acid and fluoro groups present in the precursors, avoiding the need for protecting groups.[6]
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow using a Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed synthesis via Suzuki-Miyaura coupling.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before proceeding to workup.
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Reagent Preparation: In a nitrogen-flushed round-bottom flask, combine 4-bromo-3-fluorobenzoic acid (1.0 eq), (4-fluoro-3-methylphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).
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Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The biphasic system is crucial for dissolving both the organic reactants and the inorganic base.
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Catalyst Introduction: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), under a positive pressure of nitrogen. The choice of a Pd(0) source is critical for initiating the catalytic cycle.
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Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by periodically taking aliquots for TLC or LC-MS analysis, checking for the disappearance of the limiting starting material (4-bromo-3-fluorobenzoic acid).
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Reaction Quench and Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of ~2. This step protonates the product's carboxylate, causing it to precipitate or become extractable into an organic solvent.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). The organic layers are combined.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.
Spectroscopic and Analytical Profile (Predicted)
Structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups and analysis of similar structures.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show a broad singlet for the carboxylic acid proton, a singlet for the methyl protons, and a series of complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | ~13.0 | br s |
| Aromatic-H | 7.2 - 8.1 | m |
| -CH₃ | ~2.3 | s |
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¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will show the carboxylic carbonyl carbon at the downfield end, and the aromatic carbons will appear as doublets or triplets due to C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~166 |
| Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C | 115 - 140 |
| -CH₃ | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
| Functional Group | Expected Absorption (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-F (Aryl Fluoride) | 1100-1300 | Stretching |
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.
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Expected Molecular Ion [M]⁺ or [M-H]⁻: m/z = 248.06 or 247.05
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Key Fragmentation: A prominent fragment corresponding to the loss of COOH (m/z = 203.07) via decarboxylation is anticipated.
Chemical Reactivity and Derivatization
The molecule's reactivity is dominated by its carboxylic acid group and the activated biaryl system.
Reactions of the Carboxylic Acid Group
The -COOH moiety is a versatile handle for further modification.
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Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) or using coupling agents like DCC will yield the corresponding ester.[2]
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Amidation: Activation with a coupling agent (e.g., HATU, HOBt) followed by reaction with a primary or secondary amine will form an amide bond. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.
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Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Biaryl Core
The electron-rich aromatic rings can undergo electrophilic aromatic substitution, though the positions will be directed by the existing substituents (fluoro, methyl, and carboxyl groups). The methyl group can also be a site for radical halogenation to introduce further functionality.[10]
Potential Applications in Research and Development
Role as a Scaffold in Drug Discovery
Fluorinated biaryl carboxylic acids are valuable scaffolds in drug design.[4][11]
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Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biaryl core. This molecule could serve as a starting point for novel cyclooxygenase (COX) inhibitors.
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Anticancer Agents: The biaryl motif is present in numerous kinase inhibitors and other anticancer drugs.[12] The specific substitution pattern of this molecule could be explored for targeted therapies.
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Metabolic Stability: The presence of fluorine atoms often blocks sites of metabolic oxidation, potentially increasing the half-life of drug candidates derived from this scaffold.[2]
Utility in Materials Science
Biaryl structures are fundamental to the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The polarity and rigidity imparted by the fluoro and carboxylic acid groups could be exploited in the design of new functional materials.
Safety and Handling
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General Hazards: Like most aromatic carboxylic acids, this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[2]
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Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
References
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Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E60, o1948–o1949. Available at: [Link]
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Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]
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Li, W., et al. (2021). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Available at: [Link]
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The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
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ResearchGate. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available at: [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
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PubMed. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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